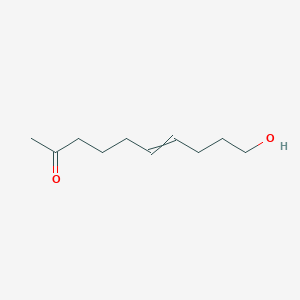10-Hydroxydec-6-en-2-one
CAS No.: 61448-23-5
Cat. No.: VC20633898
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61448-23-5 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 10-hydroxydec-6-en-2-one |
| Standard InChI | InChI=1S/C10H18O2/c1-10(12)8-6-4-2-3-5-7-9-11/h2-3,11H,4-9H2,1H3 |
| Standard InChI Key | PUKRLQMIQWOCJL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CCCC=CCCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
10-Hydroxydec-6-en-2-one belongs to the class of aliphatic hydroxyketones, featuring a 10-carbon chain with distinct functional groups:
-
Ketone group: Positioned at carbon 2 ().
-
Hydroxyl group: Located at carbon 10 ().
-
Double bond: Between carbons 6 and 7 (), introducing unsaturation.
The interplay of these groups confers unique reactivity. The ketone at is electron-withdrawing, polarizing adjacent carbons, while the terminal hydroxyl group enhances solubility in polar solvents. The trans-configuration of the double bond (implied by IUPAC numbering) may influence steric interactions in synthetic reactions .
Physicochemical Properties
Key properties derived from experimental and computational data include:
The moderate LogP value indicates balanced lipophilicity, suggesting potential membrane permeability in biological systems. The PSA, influenced by the hydroxyl and ketone groups, aligns with molecules capable of forming hydrogen bonds .
Synthesis and Isolation
Historical Synthesis Pathways
The earliest documented synthesis of 10-Hydroxydec-6-en-2-one was reported by Moore and Brown in 1976. While full experimental details are unavailable in open-access sources, the methodology likely involved:
-
Aldol Condensation: Coupling shorter carbonyl-containing precursors to construct the decenone backbone.
-
Selective Oxidation: Introducing the ketone group at via oxidation of a secondary alcohol intermediate.
-
Hydroxylation: Installing the terminal hydroxyl group through hydroboration-oxidation or epoxide ring-opening strategies.
The double bond at may have been introduced via Wittig olefination or dehydration of a diol intermediate .
Challenges in Modern Synthesis
Contemporary routes face hurdles such as:
-
Regioselectivity: Ensuring precise placement of the double bond and hydroxyl group.
-
Steric Hindrance: Managing reactivity at due to the bulky hydroxyl group.
-
Yield Optimization: Multi-step reactions often suffer from cumulative inefficiencies.
Advances in catalytic asymmetric synthesis could address these issues, though no recent studies have been published .
Comparative Analysis with Structurally Related Compounds
10-Hydroxydec-6-en-2-one vs. 10-Hydroxy-2-decenoic Acid (10-HDA)
Despite nominal similarities, these compounds differ critically:
| Feature | 10-Hydroxydec-6-en-2-one | 10-HDA (CAS 765-01-5) |
|---|---|---|
| Functional Groups | Ketone, hydroxyl, alkene | Carboxylic acid, hydroxyl, alkene |
| Molecular Formula | ||
| Bioactivity | Not reported | Antitumor, anti-inflammatory |
10-HDA’s carboxylic acid group enables salt formation and broader pH stability, contrasting with the ketone-dominated reactivity of 10-Hydroxydec-6-en-2-one .
Future Research Directions
Unanswered Questions
-
Synthetic Scalability: Can organocatalytic methods improve yield and stereocontrol?
-
Biological Screening: Does the compound interact with cellular targets such as kinases or GPCRs?
-
Natural Occurrence: Is it a biosynthetic intermediate in fungi or plants?
Technological Implications
-
Flavor and Fragrance Industry: Hydroxyketones contribute to aroma profiles; this compound may enhance synthetic formulations.
-
Polymer Chemistry: As a difunctional monomer, it could crosslink polyesters or polyurethanes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume